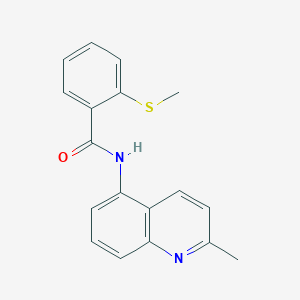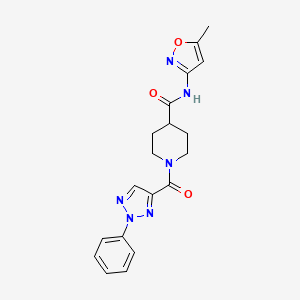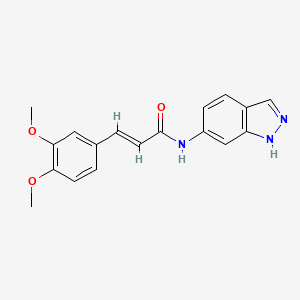![molecular formula C17H18N2O5S B6587571 3-[4-(cyclopropanesulfonyl)piperazine-1-carbonyl]-2H-chromen-2-one CAS No. 1219914-79-0](/img/structure/B6587571.png)
3-[4-(cyclopropanesulfonyl)piperazine-1-carbonyl]-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(cyclopropanesulfonyl)piperazine-1-carbonyl]-2H-chromen-2-one, or commonly referred to as CPPC, is a chemical compound used in a variety of scientific research applications. CPPC is a cyclic sulfonamide with an aromatic ring system, and is synthesized from 4-aminopiperidine-1-carbonyl chloride, which is reacted with cyclopropanesulfonyl chloride in the presence of a base. CPPC is a useful compound due to its unique properties, such as its chemical stability, solubility, and lack of toxicity, which make it an ideal candidate for a variety of scientific research applications.
科学研究应用
CPPC has a variety of scientific research applications. It has been used in the synthesis of novel compounds, such as 1-benzyl-3-[4-(cyclopropanesulfonyl)piperazine-1-carbonyl]-2H-chromen-2-one, which has been used in the research of antifungal agents. CPPC has also been used in the synthesis of other compounds, such as 5-(4-chlorophenyl)-3-[4-(cyclopropanesulfonyl)piperazine-1-carbonyl]-2H-chromen-2-one, which has been used in the research of anti-inflammatory agents. Additionally, CPPC has been used in the research of inhibitors of enzymes, such as the enzyme acetylcholinesterase.
作用机制
- In the context of Alzheimer’s disease (AD), AChE inhibition is crucial. AD is a progressive neurodegenerative disorder, and the decrease in acetylcholine levels in the brain is considered a significant cause of cognitive decline .
- Impact on Bioavailability : Formulating the compound with a matrix polymer (low hygroscopicity, high softening temperature) can enhance bioavailability .
- Environmental Factors : Stability and efficacy may be influenced by temperature, humidity, and pH. The solid dispersion formulation with copovidone helps maintain stability and bioavailability .
Target of Action
Pharmacokinetics
Action Environment
实验室实验的优点和局限性
CPPC has a number of advantages and limitations for lab experiments. One advantage of CPPC is its chemical stability, which makes it an ideal candidate for a variety of scientific research applications. Additionally, CPPC is highly soluble in a variety of solvents, making it easy to use in lab experiments. Furthermore, CPPC is non-toxic, making it safe to use in lab experiments. However, CPPC is also highly reactive, which can make it difficult to handle in lab experiments. Additionally, CPPC can be expensive to purchase, making it difficult to obtain in some cases.
未来方向
The future directions for CPPC are numerous. CPPC can be used in the synthesis of novel compounds, such as antifungal agents, anti-inflammatory agents, and inhibitors of enzymes. Additionally, CPPC can be used in the research of new drugs and treatments for a variety of diseases and conditions. CPPC can also be used in the development of new materials, such as polymers and composites, for a variety of applications. Furthermore, CPPC can be used in the research of new catalysts and catalytic processes, which could lead to the development of more efficient and cost-effective catalytic processes. Finally, CPPC can be used in the research of new methods of synthesis, which could lead to the development of more efficient and cost-effective methods of synthesis.
合成方法
CPPC is synthesized from 4-aminopiperidine-1-carbonyl chloride, which is reacted with cyclopropanesulfonyl chloride in the presence of a base. This reaction produces a cyclic sulfonamide with an aromatic ring system. The reaction is typically carried out in a two-step process, with the first step involving the reaction of the 4-aminopiperidine-1-carbonyl chloride and the cyclopropanesulfonyl chloride in a base such as sodium hydroxide or potassium hydroxide. The second step involves the addition of the cyclopropanesulfonyl chloride to the reaction mixture, which results in the formation of CPPC.
属性
IUPAC Name |
3-(4-cyclopropylsulfonylpiperazine-1-carbonyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c20-16(14-11-12-3-1-2-4-15(12)24-17(14)21)18-7-9-19(10-8-18)25(22,23)13-5-6-13/h1-4,11,13H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIBUZLNRXRMZRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 4-[3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-amido]benzoate](/img/structure/B6587496.png)
![N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B6587503.png)
![11-(2-phenyl-1,3-thiazole-4-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B6587505.png)
![1-[3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carbonyl]-4-[2-(thiophen-2-yl)cyclopropanecarbonyl]piperazine](/img/structure/B6587521.png)
![N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B6587525.png)
![N1-[2-(4-methoxyphenyl)ethyl]-N4-(5-methyl-1,2-oxazol-3-yl)piperidine-1,4-dicarboxamide](/img/structure/B6587545.png)

![N-(1,3-thiazol-2-yl)-1-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]piperidine-4-carboxamide](/img/structure/B6587557.png)
![1-[2-(2-chloro-6-fluorophenyl)acetyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B6587559.png)
![1-[(3,4-dimethoxyphenyl)methyl]-3-{2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethyl}urea](/img/structure/B6587564.png)

![1-[1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B6587586.png)
